5-(3-Methyl-2-pyridyl)isoxazole-3-carboxylic Acid
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Overview
Description
5-(3-Methyl-2-pyridyl)isoxazole-3-carboxylic Acid is a heterocyclic compound that features an isoxazole ring fused with a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methyl-2-pyridyl)isoxazole-3-carboxylic Acid typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the (3+2) cycloaddition of nitrile oxides with alkenes or alkynes . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, including the use of high-throughput screening and automated synthesis platforms, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methyl-2-pyridyl)isoxazole-3-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
5-(3-Methyl-2-pyridyl)isoxazole-3-carboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(3-Methyl-2-pyridyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate: A similar compound with a methyl ester group instead of a carboxylic acid group.
3-(2-Methoxyphenyl)isoxazole-5-carboxylic Acid: Another isoxazole derivative with a methoxyphenyl group.
Uniqueness
5-(3-Methyl-2-pyridyl)isoxazole-3-carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with an isoxazole ring makes it a versatile scaffold for drug discovery and other applications .
Properties
Molecular Formula |
C10H8N2O3 |
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Molecular Weight |
204.18 g/mol |
IUPAC Name |
5-(3-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-6-3-2-4-11-9(6)8-5-7(10(13)14)12-15-8/h2-5H,1H3,(H,13,14) |
InChI Key |
CVRPOOQDVTZGHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CC(=NO2)C(=O)O |
Origin of Product |
United States |
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